molecular formula C18H21NO5 B5620068 dimethyl 4-(3-ethoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(3-ethoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5620068
M. Wt: 331.4 g/mol
InChI Key: UWADFEIBUVSUQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethyl 4-(3-ethoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate and related compounds often involves Hantzsch condensation reactions and other complex chemical processes. For instance, triphenylphosphine-catalyzed synthesis yields dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates from ethyl 2-arylamino-2-oxo-acetates and dimethyl acetylenedicarboxylate, highlighting a method for producing structurally similar compounds with good yields (Yavari, Aghazadeh, & Tafazzoli, 2002). Microwave irradiation in the presence of iodine under solvent-free conditions has also been utilized to promote the Hantzsch condensation reaction for synthesizing related dimethyl dihydropyridine derivatives (Zhang, Pan, & Liu, 2009).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, through methods such as dynamic NMR studies, reveals high energy barriers for rotation around certain bonds, indicating observable atropisomerism. Such studies provide insights into the molecular dynamics and stability of these compounds (Yavari, Aghazadeh, & Tafazzoli, 2002). Crystal structure analysis further aids in understanding the geometrical arrangement and intermolecular interactions, which are crucial for the compound's properties and reactivity (Rajnikant et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would likely be determined through toxicological studies. It’s important to handle all chemicals with appropriate safety precautions to minimize risk .

properties

IUPAC Name

dimethyl 4-(3-ethoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-5-24-13-8-6-7-12(9-13)16-14(17(20)22-3)10-19(2)11-15(16)18(21)23-4/h6-11,16H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWADFEIBUVSUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=CN(C=C2C(=O)OC)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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